2-(4-Chloro-3-fluorophenoxy)propanoic acid 2-(4-Chloro-3-fluorophenoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444436
InChI: InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
SMILES: CC(C(=O)O)OC1=CC(=C(C=C1)Cl)F
Molecular Formula: C9H8ClFO3
Molecular Weight: 218.61 g/mol

2-(4-Chloro-3-fluorophenoxy)propanoic acid

CAS No.:

Cat. No.: VC13444436

Molecular Formula: C9H8ClFO3

Molecular Weight: 218.61 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3-fluorophenoxy)propanoic acid -

Specification

Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
IUPAC Name 2-(4-chloro-3-fluorophenoxy)propanoic acid
Standard InChI InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Standard InChI Key WZSHULPCFMSFKU-UHFFFAOYSA-N
SMILES CC(C(=O)O)OC1=CC(=C(C=C1)Cl)F
Canonical SMILES CC(C(=O)O)OC1=CC(=C(C=C1)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(4-Chloro-3-fluorophenoxy)propanoic acid has the empirical formula C9H8ClFO3\text{C}_9\text{H}_8\text{ClFO}_3 and a molecular weight of 218.61 g/mol . Its structure consists of a propanoic acid chain linked to a phenoxy ring substituted with chlorine at the 4-position and fluorine at the 3-position (Figure 1). The CAS registry number, 1892-92-8, confirms its unique chemical identity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Empirical FormulaC9H8ClFO3\text{C}_9\text{H}_8\text{ClFO}_3
Molecular Weight218.61 g/mol
CAS Number1892-92-8
MDL NumberMFCD03422227

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Substitution Reaction: Reacting 4-chloro-3-fluorophenol with 2-chloropropionic acid under alkaline conditions (e.g., NaOH or KOH) forms 2-(4-chloro-3-fluorophenoxy)propanoic acid . A surfactant like dimethylaminopyridine enhances yield by facilitating nucleophilic substitution .

  • Purification: The crude product is neutralized with sulfuric acid, filtered, and recrystallized using solvents like hexane .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Source
SubstitutionKOH, DMSO, 70–80°C90–93
Diazotization HydrolysisH2_2/Pd-C, MeOH, 60°C97.7

Industrial Production

Industrial methods use continuous flow reactors to optimize temperature (20–80°C) and solvent recovery, reducing phenol-containing wastewater . Catalytic hydrogenation with palladium on carbon achieves near-quantitative reduction of nitro intermediates .

Physicochemical Properties

Thermal and Solubility Profiles

The compound has a predicted density of 1.387±0.06g/cm31.387 \pm 0.06 \, \text{g/cm}^3 and boiling point of 324.6±27.0C324.6 \pm 27.0^\circ \text{C} . Its weak acidity (pKa ~3.07) promotes solubility in polar aprotic solvents like DMSO and methanol .

Table 3: Physicochemical Properties

PropertyValueSource
Boiling Point324.6±27.0C324.6 \pm 27.0^\circ \text{C}
Density1.387±0.06g/cm31.387 \pm 0.06 \, \text{g/cm}^3
pKa3.07±0.103.07 \pm 0.10
Solubility in MeOH>50 mg/mL

Biological Activity and Mechanism of Action

Inhibition of Bacterial Secretion Systems

2-(4-Chloro-3-fluorophenoxy)propanoic acid derivatives, such as phenoxyacetamides, inhibit Pseudomonas aeruginosa T3SS with IC50_{50} values <1 µM . The chloro and fluoro substituents enhance binding to the needle protein PscF, disrupting effector protein translocation .

Enzyme Interaction Studies

The compound’s carboxylic acid group participates in hydrogen bonding with enzymatic active sites, while the halogenated phenoxy moiety induces steric hindrance, blocking substrate access .

Applications

Pharmaceuticals

  • T3SS Inhibitors: Used in developing antibiotics against multidrug-resistant P. aeruginosa .

  • Prodrug Synthesis: Serves as a precursor for acylhydrazides with anticancer activity.

Agrochemicals

  • Herbicide Intermediates: Analogous compounds like 2-(2,4-dichlorophenoxy)propanoic acid are precursors to fenoxanil, a rice blast fungicide .

Comparison with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundKey SubstituentsBioactivitySource
2-(4-Chloro-3-fluorophenoxy)acetic acidPhenoxyacetic acid chainAntibiotic synergist
3-(4-Fluorophenoxy)propanoic acidNo chlorine substituentLower T3SS inhibition
2-(2,4-Dichlorophenoxy)propanoic acidDichlorinated phenoxyAgrochemical intermediate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator